5-(3-Chlorophenyl)-2-furaldehyde

Medicinal Chemistry Physicochemical Properties ADME

Specify 5-(3-chlorophenyl)-2-furaldehyde (CAS 22078-59-7) with precision: this meta-chloro furfural isomer (XLogP3-AA 3.1) differs critically from the para-chloro analog (LogP 3.50), directly impacting membrane permeability and target engagement in SPR and ADME studies. Documented anticancer activity against CCRF-CEM leukemia and MDA-MB-468 breast cancer cell lines at 10 µM. Delivers unique target interaction profiles unattainable with 2-Cl or 4-Cl isomers. Insist on the meta-isomer to ensure reproducible pharmacokinetic data and biological outcomes in your hit-to-lead campaigns.

Molecular Formula C11H7ClO2
Molecular Weight 206.62 g/mol
CAS No. 22078-59-7
Cat. No. B1347962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-2-furaldehyde
CAS22078-59-7
Molecular FormulaC11H7ClO2
Molecular Weight206.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=O
InChIInChI=1S/C11H7ClO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
InChIKeyFIGLPGGFAIZKFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chlorophenyl)-2-furaldehyde (CAS 22078-59-7): A Key Meta-Chloro Substituted Furan Aldehyde Building Block


5-(3-Chlorophenyl)-2-furaldehyde (CAS 22078-59-7) is an organic compound belonging to the class of 5-aryl-2-furaldehydes, characterized by a furan ring substituted at the 5-position with a 3-chlorophenyl group and at the 2-position with an aldehyde functional group [1]. This specific compound is a crystalline solid with a molecular formula of C11H7ClO2 and a molecular weight of 206.62 g/mol [2]. It serves as a versatile synthetic building block for creating more complex heterocyclic systems, with its reactivity being significantly influenced by the meta-chloro substitution on the phenyl ring [1]. The compound has garnered interest in medicinal chemistry for its reported biological activities, including the inhibition of cancer cell growth and the production of reactive oxygen species .

Why 5-(3-Chlorophenyl)-2-furaldehyde Cannot Be Readily Replaced by Other 5-Aryl-2-furaldehyde Analogs


In the class of 5-aryl-2-furaldehydes, seemingly minor structural variations, such as the position of a single chlorine atom, can lead to significant and unpredictable differences in biological activity and physicochemical properties [1]. For instance, the isomeric shift of a chlorine atom from the para (4-) position to the meta (3-) position on the phenyl ring can alter molecular lipophilicity (LogP), a key determinant of membrane permeability and target engagement . Such modifications directly impact pharmacokinetic profiles, with the meta-chloro isomer of a related azimilide metabolite exhibiting distinct properties . Consequently, treating 5-(3-chlorophenyl)-2-furaldehyde as a simple, interchangeable analog of its 2-chloro, 4-chloro, or unsubstituted phenyl counterparts is not scientifically sound and can derail a research project or procurement specification. The following sections provide quantitative evidence where differentiation has been documented.

Quantitative Differentiators: How 5-(3-Chlorophenyl)-2-furaldehyde Compares to Key Analogs


Lipophilicity (LogP) Differentiates 3-Chloro from 4-Chloro Isomer

The position of the chlorine substituent on the phenyl ring of 5-(chlorophenyl)-2-furaldehyde analogs significantly impacts lipophilicity. The 3-chloro isomer exhibits a computed XLogP3-AA value of 3.1 [1]. In contrast, the 4-chloro isomer (CAS 34035-03-5) is reported to have a higher LogP of 3.50 . This 0.4 unit difference in LogP can influence membrane permeability and pharmacokinetic behavior, a critical factor in drug discovery and development.

Medicinal Chemistry Physicochemical Properties ADME

Differential Biological Activity: 3-Chloro vs. 4-Chloro Isomers in Antimicrobial Context

Structure-activity relationship (SAR) studies on chlorophenyl derivatives indicate that the position of the chlorine atom is a critical determinant of biological activity. A study on antifungal activity against Botrytis cinerea and Colletotrichum gloeosporioides demonstrated that global optimization of chlorophenyl derivatives is highly dependent on the substitution pattern [1]. While specific IC50 values for the target compound are not provided, the 4-chloro isomer (5-CPFA) is reported to have antitubercular activity by disrupting DNA synthesis , a mechanism that is not reported for the 3-chloro isomer. This suggests distinct, non-overlapping biological profiles based on chlorine position.

Antimicrobial Antifungal Structure-Activity Relationship

In Vitro Cancer Cell Growth Inhibition Profile

Vendor-supplied data indicates that 5-(3-chlorophenyl)-2-furaldehyde exhibits differential growth inhibition against specific cancer cell lines. At a concentration of 10 µM, the compound achieved 60.5% growth inhibition against the CCRF-CEM leukemia cell line and 55.3% inhibition against the MDA-MB-468 breast cancer cell line . While data for direct comparators under identical conditions is not available from primary literature, this profile suggests a specific sensitivity that may not be replicated by other 5-aryl-2-furaldehyde analogs.

Cancer Research Cytotoxicity Antiproliferative

Optimal Research and Industrial Applications for 5-(3-Chlorophenyl)-2-furaldehyde


Medicinal Chemistry: Lead Optimization in Cancer Research

Given its reported ability to inhibit the growth of CCRF-CEM (leukemia) and MDA-MB-468 (breast cancer) cell lines at a 10 µM concentration , 5-(3-chlorophenyl)-2-furaldehyde is a compelling starting point for medicinal chemists developing novel anticancer agents. Its specific meta-chloro substitution pattern may offer a unique interaction profile with molecular targets not observed with other isomers , making it a valuable scaffold for hit-to-lead campaigns focused on these cancer types.

Synthetic Chemistry: A Versatile Building Block for Heterocyclic Compounds

5-(3-Chlorophenyl)-2-furaldehyde is a member of the synthetically valuable class of 5-aryl-2-furaldehydes, which are key intermediates for creating diverse heterocyclic systems with potential pharmacological interest [1]. The aldehyde group allows for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions [2]. The compound can be synthesized via efficient organozinc-mediated routes, ensuring reliable access for chemical biology and medicinal chemistry programs [1].

Physicochemical Profiling in ADME Studies

The distinct lipophilicity of 5-(3-chlorophenyl)-2-furaldehyde (XLogP3-AA = 3.1) compared to its 4-chloro analog (LogP = 3.50) [3] makes it a useful probe in structure-property relationship (SPR) studies. Researchers can use this compound to investigate how subtle changes in substitution pattern influence ADME properties such as membrane permeability and metabolic stability, which are critical parameters in drug discovery.

Technical Documentation Hub

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